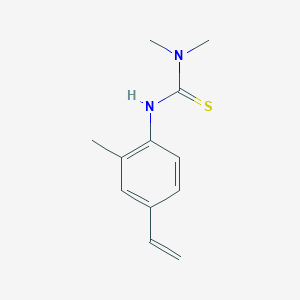![molecular formula C17H25NSi B14485378 2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline CAS No. 64406-84-4](/img/structure/B14485378.png)
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline is an organic compound that features a quinoline ring substituted with a butyl(dimethyl)silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline typically involves the silylation of a quinoline derivative. One common method is the reaction of a quinoline derivative with butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like acetonitrile or dimethylformamide at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar silylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized under specific conditions.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products
Oxidation: Formation of silanol derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of quinoline derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline involves its ability to act as a protecting group. The silyl group can be introduced to protect reactive functional groups during chemical reactions and can be removed under specific conditions, allowing for selective transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl ethers: Similar protecting groups used in organic synthesis.
Trimethylsilyl ethers: Another class of silyl ethers used for protecting alcohols.
Uniqueness
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline is unique due to its specific substitution pattern on the quinoline ring, which can impart different reactivity and stability compared to other silyl-protected compounds.
Eigenschaften
CAS-Nummer |
64406-84-4 |
|---|---|
Molekularformel |
C17H25NSi |
Molekulargewicht |
271.5 g/mol |
IUPAC-Name |
butyl-dimethyl-(1-quinolin-2-ylethyl)silane |
InChI |
InChI=1S/C17H25NSi/c1-5-6-13-19(3,4)14(2)16-12-11-15-9-7-8-10-17(15)18-16/h7-12,14H,5-6,13H2,1-4H3 |
InChI-Schlüssel |
MTQQHKKSAPDRFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](C)(C)C(C)C1=NC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
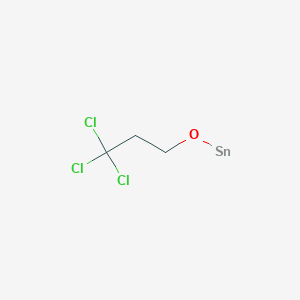


![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
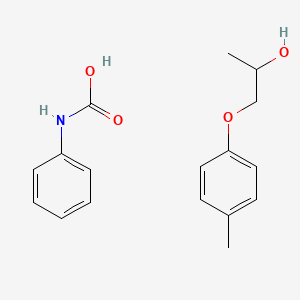
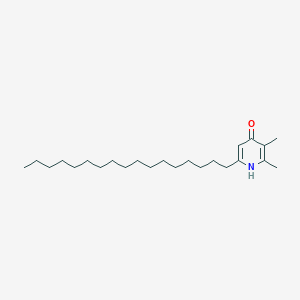
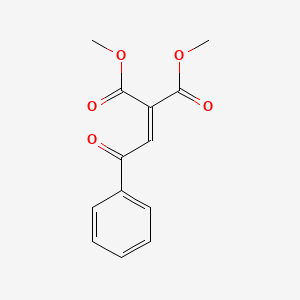
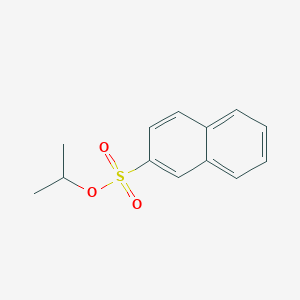

![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
oxophosphanium](/img/structure/B14485371.png)
